molecular formula C15H15ClN4O3 B3036392 1-(2-Chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione CAS No. 339279-37-7

1-(2-Chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione

Cat. No.: B3036392
CAS No.: 339279-37-7
M. Wt: 334.76 g/mol
InChI Key: PGMFRDTWNQLXJN-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione is a complex organic compound that features a pyridine ring substituted with a chlorine atom and a pyrimidine ring with various functional groups

Scientific Research Applications

1-(2-Chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

The synthesis of 1-(2-Chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyridine-3-carbaldehyde with 3-(dimethylamino)acryloyl chloride in the presence of a base to form the intermediate product. This intermediate is then reacted with 3-methylpyrimidine-2,4-dione under specific conditions to yield the final compound .

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(2-Chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and ethanol, as well as catalysts such as palladium on carbon or platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

1-(2-Chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione can be compared with similar compounds such as:

    1-(2-Chloropyridin-3-yl)-3-methylpyrimidine-2,4-dione: This compound lacks the dimethylamino group and has different chemical properties and biological activities.

    5-(3-(Dimethylamino)prop-2-enoyl)-3-methylpyrimidine-2,4-dione: This compound lacks the chloropyridinyl group, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-chloropyridin-3-yl)-5-[3-(dimethylamino)prop-2-enoyl]-3-methylpyrimidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O3/c1-18(2)8-6-12(21)10-9-20(15(23)19(3)14(10)22)11-5-4-7-17-13(11)16/h4-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGMFRDTWNQLXJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CN(C1=O)C2=C(N=CC=C2)Cl)C(=O)C=CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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